molecular formula C14H21NO B1596492 3-methyl-N,N-dipropylbenzamide CAS No. 5448-35-1

3-methyl-N,N-dipropylbenzamide

Cat. No.: B1596492
CAS No.: 5448-35-1
M. Wt: 219.32 g/mol
InChI Key: RORAIVXVLZSPDZ-UHFFFAOYSA-N
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Description

3-Methyl-N,N-dipropylbenzamide is a benzamide derivative characterized by a methyl group at the 3-position of the benzene ring and two propyl substituents on the amide nitrogen.

Properties

IUPAC Name

3-methyl-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-9-15(10-5-2)14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORAIVXVLZSPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202882
Record name m-Toluamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-35-1
Record name m-Toluamide, N,N-dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Toluamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methyl-N,N-dipropylbenzamide can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in substitution reactions, especially electrophilic aromatic substitution on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction can yield the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry:

  • 3-methyl-N,N-dipropylbenzamide is used as an intermediate in the synthesis of various organic compounds.
  • It serves as a building block for the preparation of more complex molecules.

Biology and Medicine:

  • The compound has potential applications in the development of pharmaceuticals due to its structural similarity to other bioactive amides.

Industry:

  • It is used in the production of specialty chemicals and materials.
  • The compound can be incorporated into polymers to impart specific properties.

Mechanism of Action

Mechanism:

  • The exact mechanism of action of 3-methyl-N,N-dipropylbenzamide depends on its specific application. In general, amides can interact with biological targets through hydrogen bonding and hydrophobic interactions.
  • The compound may act on molecular targets such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Methyl vs. 4-Methyl Substitution
  • 4-Methyl-N,N-dipropylbenzamide (CAS: 5448-37-3) differs in the methyl group’s position (para vs. meta). This isomer is classified as an industrial chemical with safety hazards including skin/eye irritation and respiratory toxicity (H315, H319, H335) .
  • Impact of Substituent Position : Meta-substitution (3-methyl) may influence steric and electronic properties differently than para-substitution, affecting reactivity in catalytic reactions (e.g., Pd-catalyzed arylations) or binding affinity in biological targets.
Substituent Variations on the Benzene Ring
Compound Substituent(s) Key Properties/Applications Reference
4-Methoxy-N,N-dipropylbenzamide Methoxy (para) NMR $ ^1H $ δ 3.80 (OCH$_3$), $ ^{13}C $ δ 160.09 (C=O). Used in catalytic studies .
2-Chloro-4-nitro-N,N-dipropylbenzamide Cl (ortho), NO$_2$ (para) High purity (97%), ambient storage stability. Potential intermediate for agrochemicals/pharma .
4-Chloro-N,N-dipropylbenzamide Cl (para) TRPA1 receptor agonist with therapeutic potential in pain and inflammation .
3-(Benzo[d][1,3]dioxol-5-yl)-N,N-dipropylbenzamide Benzodioxole (meta) Synthesized via Suzuki coupling (60% yield, microwave conditions). Bioactivity not specified .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO$_2$) enhance electrophilicity, favoring reactions like nucleophilic substitution or receptor binding.
Amide Nitrogen Modifications
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a bulky hydroxy-dimethyl ethyl group on the amide nitrogen. This N,O-bidentate directing group facilitates metal-catalyzed C–H bond activation, critical in synthetic chemistry .
  • N-(Diisopropylphosphanyl)benzamide : Incorporates a phosphanyl group, enabling coordination to transition metals for catalytic applications .
Spectroscopic Characterization
  • $ ^1H $ NMR Trends :
    • Methyl groups (e.g., 3-methyl in target compound) resonate at δ ~2.3–2.4.
    • Propyl chains show δ 0.8–1.6 (CH$3$), 1.5–3.3 (CH$2$) .
  • $ ^{13}C $ NMR : Amide carbonyls appear at δ ~165–175, influenced by substituents (e.g., δ 171.6 for 4-methoxy derivative ).

Biological Activity

3-Methyl-N,N-dipropylbenzamide is an organic compound with the molecular formula C14H21NOC_{14}H_{21}NO. It belongs to the class of amides, characterized by a carbonyl group (C=OC=O) bonded to a nitrogen atom that is further connected to two propyl groups and a methyl group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and chemical properties.

Synthesis

The synthesis of this compound typically begins with m-toluic acid and dipropylamine. The reaction involves the formation of an amide bond between the carboxylic acid group of m-toluic acid and the amine group of dipropylamine. Industrially, it can be synthesized through a Schotten-Baumann reaction, where m-toluoyl chloride reacts with dipropylamine in the presence of a base like sodium hydroxide.

The biological activity of this compound primarily involves its interaction with various biological targets through hydrogen bonding and hydrophobic interactions. It may act on molecular targets such as enzymes or receptors, modulating their activity. Potential molecular targets include:

  • Enzymes involved in metabolic pathways
  • Receptors in the nervous system

These interactions can influence signal transduction pathways or metabolic regulation, indicating its potential therapeutic applications .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant modulation of neurotransmitter receptors, particularly GABA_A receptors. For instance, studies have shown that certain N,N-dipropyl-substituted compounds can enhance GABA-induced chloride currents, suggesting a potential role in neuromodulation .

Case Study: GABA Modulation

A study demonstrated that compounds with similar structures to this compound significantly modulated GABA_A receptor activity:

CompoundMaximal GABA-Induced Current (%)EC50 (μM)
Compound 221581 ± 7451.7 ± 9.5
Compound 231673 ± 14651.7 ± 9.5
Piperine302 ± 2752.4 ± 9.4

This data underscores the efficacy of N,N-dipropyl substitutions in enhancing receptor activity, which could be leveraged for therapeutic benefits in conditions involving GABAergic dysfunction .

Potential Applications

Due to its structural similarities to other bioactive amides, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting neurological disorders.
  • Material Science : In the production of specialty chemicals and polymers that require specific properties imparted by amide functionalities.

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique features:

Compound NameStructureUnique Features
N,N-Diethyl-m-toluamideC₁₂H₁₅NOKnown insect repellent
N,N-Dimethyl-m-toluamideC₁₃H₁₉NODifferent alkyl groups on nitrogen
N,N-Di-n-propyl-benzamideC₁₃H₁₉NOBase structure used as reference

These comparisons illustrate how variations in alkyl substituents can affect both the physical and chemical properties of amides, influencing their biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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